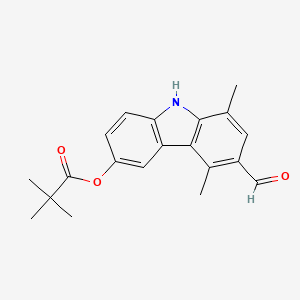

6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-formyl-5,8-dimethyl-9H-carbazol-3-yl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11-8-13(10-22)12(2)17-15-9-14(24-19(23)20(3,4)5)6-7-16(15)21-18(11)17/h6-10,21H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNMSFHPWBYHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC(=O)C(C)(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background of Carbazole Chemistry in Advanced Organic Synthesis

Significance of Carbazole (B46965) Scaffolds in Modern Organic Synthesis and Materials Science

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in both medicinal chemistry and materials science. researchgate.netresearchgate.net Its rigid, planar structure and electron-rich nature make it an excellent chromophore and an effective hole-transporting moiety. nih.govnih.gov Consequently, carbazole derivatives are integral components in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and photorefractive materials. mdpi.com In medicinal chemistry, the carbazole framework is found in numerous naturally occurring alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. mdpi.comlibretexts.org The ability to functionalize the carbazole core at various positions allows for the creation of a vast library of compounds with diverse therapeutic and material applications. libretexts.org

Strategic Role of Formyl Groups in Carbazole-Based Synthetic Intermediates

The formyl group (–CHO) is a versatile and powerful functional group in organic synthesis. When attached to a carbazole nucleus, it serves as a key synthetic handle for extending the molecular framework. The aldehyde functionality can undergo a wide array of chemical transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, providing pathways to more complex structures. organic-chemistry.org For example, a formyl-substituted carbazole can be converted into Schiff bases, alkenes, or other heterocyclic systems, thereby expanding the structural and functional diversity of the resulting molecules. organic-chemistry.org The position of the formyl group on the carbazole ring is crucial, as it influences the electronic properties and reactivity of the molecule, making its regioselective introduction a key synthetic challenge.

Pivalate (B1233124) Esters as Protecting Groups and Versatile Synthetic Handles in Complex Molecule Construction

In the multi-step synthesis of complex molecules, the protection of reactive functional groups is often necessary to prevent unwanted side reactions. The pivalate ester, derived from pivalic acid, is a widely used protecting group for hydroxyl (–OH) functions. clockss.org Its significant steric bulk, conferred by the tert-butyl group, makes it highly resistant to a wide range of reaction conditions, including acidic, basic, and reductive environments where other ester groups like acetates or benzoates might be cleaved. clockss.org This robustness allows for selective chemical manipulations at other sites of the molecule. Despite its stability, the pivalate group can be removed under specific hydrolytic or reductive conditions when desired. clockss.org This combination of stability and controlled removal makes the pivalate ester an excellent strategic tool in the construction of intricate carbazole-based molecules.

Overview of Substituted Carbazole Derivatives: Design and Reactivity

The design and synthesis of substituted carbazole derivatives are driven by the desire to modulate their physicochemical properties for specific applications. Substituents on the carbazole ring can significantly impact its electronic characteristics, solubility, and biological activity. For instance, the introduction of methyl groups, as seen in the 5,8-dimethylcarbazole core, can enhance solubility in organic solvents and influence the solid-state packing of the molecules. The reactivity of the carbazole core is dictated by its electron-rich nature, with electrophilic substitution reactions typically occurring at the 3, 6, and 9 (N–H) positions. The strategic synthesis of precursors, such as halogenated or boronic acid-substituted carbazoles, opens up avenues for further functionalization through powerful cross-coupling reactions, enabling the construction of highly tailored carbazole-based systems. nih.gov

A plausible synthetic route to obtain the core structure of the title compound begins with the synthesis of 5,8-dimethyl-9H-carbazol-3-ol. A documented method starts from 6-bromo-1,4-dimethyl-9H-carbazole, which is first protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. nih.gov This is followed by a lithiation-boronation sequence to introduce a boronic acid group at the 3-position. Subsequent hydroxydeboronation under mild conditions with hydrogen peroxide yields the desired 5,8-dimethyl-9H-carbazol-3-ol. This hydroxyl intermediate is pivotal for introducing the pivalate ester.

| Compound Name | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|

| 9-tert-Butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid | C19H22BNO4 | 140 |

Synthetic Methodologies for 6 Formyl 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Retrosynthetic Analysis and Key Disconnections for the Carbazole (B46965) Core

A retrosynthetic analysis of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) reveals several key disconnections. The pivalate ester can be disconnected to reveal a hydroxyl group at the C-3 position, suggesting a late-stage esterification. The formyl group at C-6 can be retrosynthetically traced back to a direct formylation of a pre-existing 5,8-dimethyl-9H-carbazol-3-ol derivative.

The core 5,8-dimethyl-9H-carbazole structure is the central challenge. This can be disconnected through several classical carbazole syntheses. For instance, a disconnection across the C4a-C4b and N9-C8a bonds suggests a Fischer indole (B1671886) synthesis-type approach from a suitably substituted phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative. Alternatively, a Graebe-Ullmann-type disconnection across the C4a-C4b bond points to an intramolecular cyclization of a substituted diphenylamine (B1679370). The dimethyl substitution pattern at C-5 and C-8 is a critical consideration in the choice of starting materials and synthetic strategy.

Established Routes to Dimethylated Carbazole Precursors at C-5 and C-8

The synthesis of the 5,8-dimethylated carbazole core is a pivotal step. Several classical and modern methods can be adapted for this purpose.

Several named reactions are instrumental in the formation of the carbazole ring system. rsc.org The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Graebe-Ullmann Synthesis: This method involves the diazotization of an ortho-aminodiphenylamine, followed by a radical cyclization with the loss of nitrogen gas to form the carbazole. thieme-connect.comresearchgate.net For the synthesis of a 5,8-dimethylated carbazole, this would require a starting diphenylamine with appropriate methyl substitutions. A phosphorus analogue of the Graebe-Ullmann reaction has also been described, involving the photolytic extrusion of dimethyl phenylphosphonate. rsc.org

Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from 2-naphthols and aryl hydrazines in the presence of sodium bisulfite. wikipedia.orgchem-station.com

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to the corresponding carbazoles. wikipedia.orgdrugfuture.comsemanticscholar.orgbohrium.commedsci.cn This is a widely used method for constructing the carbazole skeleton.

Allene-Based Methodologies: More recent strategies include transition metal-catalyzed cyclization reactions of indole-tethered allenes, which provide a straightforward route to the carbazole skeleton under mild conditions. chim.itnih.govresearchwithrutgers.com

| Ring Formation Strategy | Description | Key Intermediates |

| Graebe-Ullmann Synthesis | Diazotization of an o-aminodiphenylamine followed by radical cyclization. researchgate.net | 1-Phenyl-1,2,3-benzotriazole. researchgate.net |

| Bucherer Carbazole Synthesis | Reaction of a 2-naphthol (B1666908) with an aryl hydrazine (B178648) using sodium bisulfite. wikipedia.org | Aryl hydrazine, 2-naphthol. |

| Borsche-Drechsel Cyclization | Acid-catalyzed cyclization of a cyclohexanone arylhydrazone. wikipedia.org | Cyclohexanone arylhydrazone, tetrahydrocarbazole. wikipedia.org |

| Allene-Based Methodologies | Transition metal-catalyzed cyclization of indole-tethered allenes. chim.it | Indole-tethered allenes. |

Achieving the specific 5,8-dimethyl substitution pattern on the carbazole nucleus requires careful planning. This can be accomplished either by starting with appropriately methylated precursors in the ring-forming reactions mentioned above or by post-synthetic modification of the carbazole core. Direct C-H functionalization of carbazoles has emerged as a powerful tool for introducing alkyl groups at specific positions. chim.itresearchgate.netnih.gov Palladium-catalyzed C-H alkylation, for instance, can offer high regioselectivity. nih.gov

Introduction of the Formyl Group at C-6: Mechanistic and Regioselective Considerations

With the 5,8-dimethylated carbazole precursor in hand, the next critical step is the introduction of the formyl group at the C-6 position. The electronic properties of the carbazole ring, being an electron-rich aromatic system, favor electrophilic substitution.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nrochemistry.com The regioselectivity of the Vilsmeier-Haack formylation on carbazoles can be influenced by the substituents already present on the ring. For instance, the formylation of 1,4-dimethylcarbazole has been shown to yield a mixture of isomers, with the 3-formyl product being the major one. researchgate.net Dehydrogenation and methylation have also been observed as side reactions under certain Vilsmeier-Haack conditions. rsc.org

Gattermann Formylation: This reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.comlscollege.ac.in A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) instead of HCN. wikipedia.orgyoutube.com

| Formylation Method | Reagents | Electrophile |

| Vilsmeier-Haack Reaction | DMF, POCl3. nrochemistry.com | Dichloromethylium ion derivative. |

| Gattermann Formylation | HCN, HCl, Lewis Acid. wikipedia.org | Formimidoyl chloride derivative. |

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org An O-carbamate group is known to be a strong DMG. acs.orgnih.gov In the context of synthesizing the target molecule, a hydroxyl group at C-3 could be converted to a carbamate, which could then direct metallation and subsequent formylation at an adjacent position. However, achieving formylation at the more distant C-6 position via this method would require a more complex strategy, possibly involving a halogen-metal exchange on a pre-functionalized carbazole.

Regioselective Pivaloylation at C-3 Hydroxyl Group: Synthetic Approaches

The final step in the synthesis of the target compound is the pivaloylation of the hydroxyl group at the C-3 position of the carbazole ring. This reaction must be regioselective, targeting only the hydroxyl group without affecting other reactive sites on the molecule, such as the formyl group or the nitrogen of the carbazole ring. The precursor for this step is 6-Formyl-5,8-dimethyl-9H-carbazol-3-ol.

The esterification of phenols, such as the carbazol-3-ol precursor, is a well-established transformation. Due to the lower nucleophilicity of phenolic hydroxyl groups compared to aliphatic alcohols, more reactive acylating agents like pivaloyl chloride or pivalic anhydride (B1165640) are typically employed. arkat-usa.org

The reaction with pivaloyl chloride generally proceeds in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. Alternatively, phase-transfer catalysis in a biphasic aqueous-organic medium can be highly efficient for the esterification of phenols with acid chlorides. researchgate.net

Pivalic anhydride is another effective reagent, often used with a catalyst. A key advantage is that the only byproduct is the non-toxic and easily removable pivalic acid. arkat-usa.org One reported method involves the in situ activation of a carboxylic acid with pivalic anhydride, which then reacts with a phenol (B47542). arkat-usa.org This approach can be adapted for the direct use of pivalic anhydride with the carbazol-3-ol.

Several catalyst systems can be employed to facilitate the pivaloylation of the carbazol-3-ol precursor, enhancing reaction rates and yields. The choice of catalyst often depends on the chosen acylating agent and desired reaction conditions. These systems are particularly useful when using the less reactive pivalic anhydride.

Key catalyst systems include:

Base Catalysts: Simple organic bases like 4-(Dimethylamino)pyridine (DMAP) are highly effective nucleophilic catalysts for acylation reactions.

Lewis Acids: Catalysts such as TiO2 have been shown to efficiently promote the acylation of phenols with acid chlorides under solvent-free conditions, with the advantage of being reusable.

Titanocene (B72419) Dichloride: A method using a substoichiometric amount of titanocene dichloride (Cp2TiCl2) with manganese as a reductant can catalyze the O-acylation of phenols with acyl chlorides under mild, room-temperature conditions. nih.gov

Sodium Thiosulfate (B1220275): An efficient and practical method utilizes sodium thiosulfate pentahydrate to catalyze the esterification of phenols with carboxylic acids in the presence of pivalic anhydride. arkat-usa.org This system proceeds through the in situ formation of a highly reactive acyl-Bunte salt intermediate.

The following table summarizes various catalyst systems applicable to the pivaloylation of phenolic compounds.

Table 1: Catalyst Systems for the Esterification of Phenols| Catalyst System | Acylating Agent | Key Advantages | Reference |

|---|---|---|---|

| Pyridine / Triethylamine | Pivaloyl Chloride | Standard base catalysis, neutralizes HCl byproduct. | researchgate.net |

| Sodium Thiosulfate (Na2S2O3·5H2O) | Pivalic Anhydride | Inexpensive, simple procedure, non-toxic byproduct. | arkat-usa.org |

| Titanium(IV) Oxide (TiO2) | Pivaloyl Chloride | Solvent-free conditions, reusable catalyst. | |

| Titanocene Dichloride / Mn | Pivaloyl Chloride | Mild room-temperature conditions. | nih.gov |

Total Synthesis Strategies and Route Optimization for 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl Pivalate

The construction of the core structure, 6-Formyl-5,8-dimethyl-9H-carbazol-3-ol, requires a multi-step synthetic sequence. The efficiency of this sequence is determined by the chosen pathway and the selectivity of the individual chemical transformations.

Two primary strategies can be envisioned for the total synthesis of the carbazole core: linear and convergent synthesis.

Convergent Synthesis: This strategy involves the independent synthesis of two or more complex fragments, which are then combined in a late-stage step to form the final product. A convergent approach for the target carbazole could involve synthesizing a substituted aniline (B41778) and a substituted aryl halide. These fragments would then be joined using a cross-coupling reaction (e.g., Buchwald-Hartwig amination) followed by an intramolecular cyclization (e.g., C-H activation or Cadogan reaction) to form the carbazole ring. acs.orgorganic-chemistry.orgresearchgate.net Convergent syntheses are generally more efficient for complex molecules as they allow for the accumulation of material and reduce the number of steps in the longest linear sequence.

A key precursor, 5,8-dimethyl-9H-carbazol-3-ol, has been synthesized via a pathway involving the N-protection of 6-bromo-1,4-dimethyl-9H-carbazole, followed by lithiation, boronation, and a final hydroxydeboronation step. clockss.orgresearchgate.net This precursor can then be functionalized at the C-6 position before the final pivaloylation.

Achieving the desired substitution pattern on the carbazole nucleus relies heavily on selective chemical reactions.

Chemoselectivity: This refers to the ability to react with one functional group in the presence of another. In the synthesis of the target molecule, several instances of chemoselectivity are critical. For example, the formylation of the C-6 position must occur without affecting the C-3 hydroxyl group or the N-H bond of the carbazole. Similarly, the final pivaloylation step must selectively target the C-3 hydroxyl group. Protecting groups are often employed to temporarily mask reactive sites and ensure the desired chemoselectivity. For instance, the N-H of the carbazole can be protected with a Boc group, which can be removed later. researchgate.net The selective N-alkylation of 2-hydroxycarbazole (B1203736) has been demonstrated by first forming the N,O-dianion, showcasing how reaction conditions can control selectivity. researchgate.net

Ortho-Selectivity and Regioselectivity: The precise placement of substituents is paramount. The synthesis of the 5,8-dimethyl-9H-carbazol-3-ol core itself requires high regioselectivity. clockss.org Furthermore, the introduction of the formyl group specifically at the C-6 position is a key challenge. This can be achieved through several methods:

Directed Ortho-Metalation: If a directing group is placed on the nitrogen (e.g., a removable pyrimidinyl group), it can direct lithiation or metal-catalyzed C-H activation to the adjacent C-1 or C-8 positions. chim.it A similar strategy could be adapted for substitution at C-6.

Classical Electrophilic Aromatic Substitution: Reactions like the Vilsmeier-Haack formylation can introduce a formyl group onto the electron-rich carbazole ring. The regiochemical outcome of such reactions is highly dependent on the existing substituents, which direct the electrophile to specific positions.

Building from Precursors: An alternative is to use a starting aniline or aryl halide that already contains the desired formyl group (or a precursor) in the correct position before the carbazole ring is formed. doi.org

Green Chemistry Principles in the Synthesis of Carbazole Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of carbazoles has benefited significantly from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.inresearchgate.netrasayanjournal.co.in

Key green strategies applicable to carbazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.comijsr.netbohrium.comtandfonline.com This technique has been successfully applied to palladium-catalyzed C-H activation steps to form the carbazole ring. tandfonline.combohrium.comtandfonline.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates (a "one-pot" or "tandem" reaction) improves efficiency, saves solvents, and reduces waste. acs.orgorganic-chemistry.orgnih.govrsc.org The synthesis of carbazoles from anilines and 1,2-dihaloarenes has been achieved in a one-pot tandem reaction involving Buchwald-Hartwig amination and direct arylation. organic-chemistry.org

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, glycerol, or ionic liquids is a core principle of green chemistry. mdpi.com Furthermore, developing metal-free synthesis strategies or using recoverable and non-toxic catalysts can significantly reduce the environmental impact. organic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.org For example, a magnetically recoverable palladium nanocatalyst supported on biochar has been used for carbazole synthesis, allowing for easy catalyst recycling. organic-chemistry.org

The following table highlights some green methodologies developed for the synthesis of carbazole derivatives.

Table 2: Green Synthetic Approaches for Carbazole Derivatives| Green Approach | Description | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions, reducing time and energy use. | Pd-catalyzed intramolecular aryl C–H activation of 2-iodo-N-arylanilines. | tandfonline.combohrium.comtandfonline.com |

| One-Pot Tandem Reaction | Combines Buchwald-Hartwig amination and direct arylation in a single pot. | Synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes. | organic-chemistry.org |

| Recoverable Catalyst | A magnetically separable Pd nanocatalyst on a biochar support. | Microwave-assisted one-pot synthesis of carbazoles. | organic-chemistry.orgorganic-chemistry.org |

| Metal-Free Synthesis | Uses reagents like NH4I to promote cyclization, avoiding heavy metal catalysts. | [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins. | nih.govorganic-chemistry.org |

| Green Oxidant | Utilizes molecular oxygen (O2) as the terminal oxidant. | One-pot synthesis of tetrahydrobenzo[c]carbazoles. | rsc.org |

Chemical Reactivity and Transformation Pathways of 6 Formyl 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Reactions Involving the Formyl (–CHO) Moiety

The formyl group at the 6-position of the carbazole (B46965) core is a key site for chemical modification, susceptible to a variety of reductive, oxidative, and nucleophilic addition reactions.

Reductive Transformations to Hydroxymethyl, Methyl, and Amine Derivatives

The aldehyde functionality can be readily reduced to a primary alcohol, a methyl group, or converted into an amine through reductive amination.

Reduction to Hydroxymethyl Group: The reduction of the formyl group to a hydroxymethyl group is a common transformation. While specific studies on 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) are not extensively documented, analogous reductions of carbazole-3-carbaldehydes are achieved using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) is effective for this conversion. masterorganicchemistry.com However, caution is warranted as over-reduction or side reactions can occur. One report noted the complete loss of the carbonyl group when attempting to reduce 9H-carbazole-3-carbaldehyde with sodium borohydride in refluxing methanol, yielding the parent carbazole. researchgate.net This suggests that milder conditions, such as performing the reaction at lower temperatures (e.g., 0 °C to room temperature), are likely necessary to achieve the desired hydroxymethyl derivative. ugm.ac.id

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group can be accomplished through catalytic hydrogenation. Catalysts such as ruthenium on alumina (B75360) have been shown to be effective for the hydrogenation of carbazole rings. mdpi.com This method would likely be applicable to the formyl group under appropriate conditions, providing a pathway to 6-methyl-5,8-dimethyl-9H-carbazol-3-yl pivalate.

Reductive Amination to Amine Derivatives: The formyl group serves as a handle for the introduction of nitrogen-containing substituents via reductive amination. This reaction typically involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in situ reduction. Common reducing agents for this transformation include sodium borohydride. organic-chemistry.org For the synthesis of primary amines from aldehydes, a one-pot, two-step reductive amination using hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system has been reported for a range of aldehydes. nih.govnih.gov This methodology could foreseeably be applied to 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate to yield the corresponding aminomethyl derivative. A study on the reductive amination of aromatic aldehydes on cobalt-containing composites has also been documented. mdpi.com

| Transformation | Reagents and Conditions | Product |

| Reduction to Hydroxymethyl | Sodium Borohydride, Methanol, Room Temperature | 6-Hydroxymethyl-5,8-dimethyl-9H-carbazol-3-yl pivalate |

| Reduction to Methyl | H2, Ru/Al2O3 catalyst | 6-Methyl-5,8-dimethyl-9H-carbazol-3-yl pivalate |

| Reductive Amination | Primary/Secondary Amine, Sodium Borohydride | 6-(Aminomethyl)-5,8-dimethyl-9H-carbazol-3-yl pivalate derivative |

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid, providing another avenue for functionalization. Standard oxidizing agents can be employed for this purpose. While specific examples for the title compound are not available, the oxidation of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde to 9-ethyl-9H-carbazole-3-carboxylic acid has been documented, implying the feasibility of this transformation.

Nucleophilic Addition and Condensation Reactions (e.g., Wittig, Knoevenagel, Mannich Reactions)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a range of condensation products.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. youtube.com While a specific Wittig reaction with this compound has not been described, the reaction is generally applicable to aromatic aldehydes. For example, the reaction of 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) chloride in the presence of sodium hydroxide (B78521) yields trans-9-styrylanthracene. youtube.com A similar approach could be used to introduce a variety of unsaturated substituents at the 6-position of the carbazole core.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. mdpi.com This reaction is well-documented for aromatic aldehydes. For instance, the condensation of various aldehydes with ethyl cyanoacetate (B8463686) can be effectively carried out. mdpi.com A study on the Knoevenagel condensation of p-methoxybenzaldehyde with ethyl cyanoacetate in the presence of acetic acid and pyrrolidine (B122466) resulted in a 98% yield of the desired product. mdpi.com Another report describes the condensation of aromatic aldehydes with malononitrile (B47326) or ethyl cyanoacetate in water, catalyzed by CTMAB. These methods are expected to be applicable to this compound for the synthesis of various α,β-unsaturated derivatives.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. oarjbp.com A relevant example is the synthesis of carbazole Mannich bases from the reaction of 4-hydroxycarbazole, benzaldehyde, and pyrrolidine in refluxing toluene. mdpi.comoarjbp.com This demonstrates the feasibility of employing the carbazole scaffold in Mannich reactions, suggesting that this compound could potentially react with amines and active methylene compounds to yield β-amino carbonyl derivatives.

| Reaction | Reagents and Conditions | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride), Base (e.g., NaOH) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Ethyl Cyanoacetate, Malononitrile), Base (e.g., Pyrrolidine, CTMAB) | α,β-Unsaturated Compound |

| Mannich Reaction | Amine (e.g., Pyrrolidine), Active Hydrogen Compound, Acid/Base Catalyst | β-Amino Carbonyl Compound |

α-Functionalization of the Formyl Group

Direct functionalization of the α-position of the formyl group is a less common but valuable transformation.

α-Halogenation: The α-position of aldehydes and ketones can be halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate. nih.gov For aldehydes, this reaction can be complicated by oxidation. nih.gov

α-Amination: Direct α-amination of aldehydes can be achieved through various methods, including photoredox and organocatalysis, to produce α-amino aldehyde adducts. researchgate.netnih.gov

α-Acetoxylation: The α-acetoxylation of ketones to form α-acetoxy ketones can be achieved using reagents like iodobenzene (B50100) as a catalyst with an oxidant. organic-chemistry.org While less common for aldehydes, analogous transformations could potentially be developed.

Reactions Involving the Pivalate Ester (–OPiv) Group

The pivalate ester at the 3-position serves as a protecting group for the phenolic hydroxyl functionality and can be removed under specific conditions to regenerate the hydroxyl group.

Hydrolysis and Transesterification for Hydroxyl Group Regeneration

Hydrolysis: The hydrolysis of the pivalate ester to the corresponding phenol (B47542) can be achieved under basic conditions. Reagents such as potassium hydroxide in methanol at ambient temperature have been shown to be effective for the hydrolysis of a variety of esters. scielo.org.mx The use of potassium hydroxide for the hydrolysis of esters is a common and effective method. organic-chemistry.org

Transesterification: Transesterification involves the exchange of the pivaloyl group with another alkoxy group from an alcohol, in the presence of an acid or base catalyst. This reaction can be used to convert the pivalate ester into other esters or to regenerate the hydroxyl group. For example, the transesterification of vegetable oils with ethanol using sodium hydroxide as a catalyst has been studied. mdpi.com This process, known as alcoholysis, is reversible and often driven to completion by using an excess of the alcohol. mdpi.com

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Potassium Hydroxide, Methanol, Room Temperature | 6-Formyl-5,8-dimethyl-9H-carbazol-3-ol |

| Transesterification | Alcohol (e.g., Ethanol), Acid or Base Catalyst (e.g., NaOH) | 6-Formyl-5,8-dimethyl-9H-carbazol-3-ol or corresponding new ester |

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position (e.g., Suzuki-Miyaura, Heck, Sonogashira coupling)

The pivalate group at the C-3 position of the carbazole core can function as a leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity is analogous to that of aryl triflates or halides, enabling the formation of new carbon-carbon bonds at this position. The efficiency and outcome of these reactions are influenced by the choice of catalyst, ligands, base, and reaction partners.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the carbazole C-3 position and a variety of organoboron compounds. The reaction typically employs a palladium(0) catalyst, which can be introduced directly, such as Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor like Pd(OAc)₂ with the addition of phosphine ligands. A base is required to activate the organoboron species. The substituents on the carbazole ring, including the electron-donating nitrogen and methyl groups and the electron-withdrawing formyl group, can modulate the electronic properties of the substrate and affect the reaction rate.

Heck Coupling: The Heck reaction allows for the coupling of the C-3 position with an alkene. This transformation is catalyzed by a palladium complex and requires a base, often a tertiary amine like triethylamine, to regenerate the active catalyst. The mechanism involves the oxidative addition of the palladium catalyst to the C-O bond of the pivalate, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated carbazole product.

Sonogashira Coupling: To introduce an alkyne moiety at the C-3 position, the Sonogashira coupling is employed. This reaction characteristically uses a dual-catalyst system of palladium and a copper(I) salt, along with an amine base. oup.com The palladium catalyst activates the carbazole pivalate, while the copper co-catalyst facilitates the activation of the terminal alkyne coupling partner. oup.com Copper-free Sonogashira protocols have also been developed, often requiring specific ligands to promote the catalytic cycle. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Palladium Catalyst | Ligand (if applicable) | Co-catalyst | Base | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphines (e.g., PPh₃, SPhos) | None | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl/Vinyl Boronic Acid or Ester |

| Heck | Pd(OAc)₂ | Phosphines (e.g., P(o-tol)₃) | None | Et₃N, DIPEA | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Phosphines | CuI | Et₃N, Piperidine | Terminal Alkyne |

Nucleophilic Aromatic Substitution (SNAr) Strategies at the Pivalate-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is fundamentally different from Sₙ1 or Sₙ2 mechanisms and proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub

For an SNAr reaction to be viable, two main electronic requirements must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.com

These EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the pivalate at C-3 is the potential leaving group. The primary EWG on the ring is the formyl group at the C-6 position. However, the formyl group is meta to the C-3 position relative to the benzene (B151609) ring it is on, and it is not in a direct ortho or para relationship that would allow for resonance stabilization of a nucleophilic attack at C-3. The carbazole nitrogen and the methyl groups are electron-donating, which further deactivates the ring toward nucleophilic attack.

Furthermore, while halides are common leaving groups in SNAr reactions, pivalates are not. The rate-determining step of an SNAr reaction is typically the initial nucleophilic attack, meaning the leaving group's ability to withdraw electrons inductively is more critical than its stability as an anion. stackexchange.com While fluoride (B91410) is an excellent leaving group for SNAr due to its high electronegativity, the pivaloxy group lacks this strong inductive effect. nih.govnih.gov

Given the unfavorable positioning of the electron-withdrawing formyl group and the nature of the pivalate leaving group, nucleophilic aromatic substitution at the C-3 position of this specific molecule is not a chemically favorable or efficient pathway under standard SNAr conditions.

Reactivity at the Carbazole Nitrogen (N-9)

The nitrogen atom at the N-9 position of the carbazole ring is a key site of reactivity due to the presence of an acidic N-H proton and the nucleophilicity of the corresponding carbazolyl anion.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-H proton can be readily removed by a base, followed by reaction with an alkylating agent to form a new N-C bond. Common bases used for this purpose include potassium carbonate, sodium hydride, or potassium hydroxide. The reaction can be performed with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) to introduce a range of alkyl substituents. researchgate.netresearchgate.netgoogle.com Microwave-assisted protocols have been shown to accelerate this transformation significantly. researchgate.net

N-Acylation: The introduction of an acyl group at the N-9 position is typically achieved by reacting the carbazole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). nih.govchemrxiv.org N-acyl carbazoles are themselves useful as selective transamidation reagents. oup.com

N-H Deprotonation and Subsequent Electrophilic Trapping

The acidity of the N-H proton allows for its complete removal by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a highly nucleophilic carbazolyl anion. This anion serves as a potent intermediate that can be "trapped" by a wide array of electrophiles, extending the synthetic utility beyond simple alkylation and acylation. This strategy allows for the formation of N-Si, N-B, and N-S bonds, among others. The bulky substituents at the C-5 and C-8 positions may sterically influence the approach of very large electrophiles to the nitrogen center.

Table 2: Electrophiles for Trapping the Carbazolyl Anion

| Electrophile Class | Example Reagent | Resulting N-9 Substituent |

|---|---|---|

| Alkyl Halides | CH₃I (Methyl iodide) | -CH₃ (Methyl) |

| Acyl Halides | CH₃COCl (Acetyl chloride) | -C(O)CH₃ (Acetyl) |

| Silyl Halides | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

| Sulfonyl Halides | CH₃SO₂Cl (Methanesulfonyl chloride) | -SO₂CH₃ (Mesyl) |

| Boronic Esters | B(OR)₃ (Trialkyl borate) | -B(OH)₂ (after hydrolysis) |

Electrophilic Aromatic Substitution on the Carbazole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgbyjus.com The regiochemical outcome of such reactions on the this compound ring system is determined by the combined electronic and steric effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The carbazole nucleus is inherently electron-rich and readily undergoes electrophilic substitution. The nitrogen atom is a powerful activating, ortho-, para-director, strongly favoring substitution at positions C-1, C-3, C-6, and C-8. acs.org However, in the title compound, these positions are either blocked or influenced by other functional groups. The available positions for substitution are C-1, C-2, C-4, and C-7.

The directing influence of each substituent is as follows:

Carbazole N-H: Strongly activating; directs ortho and para (to C-1, C-3, C-6, C-8).

Pivalate (-O-Piv) at C-3: Activating and ortho-, para-directing due to the lone pairs on the oxygen atom. It directs incoming electrophiles to the C-2 and C-4 positions.

Methyl (-CH₃) at C-5: Weakly activating and ortho-, para-directing. It directs to C-4 and C-6 (blocked).

Methyl (-CH₃) at C-8: Weakly activating and ortho-, para-directing. It directs to C-1 and C-7.

Formyl (-CHO) at C-6: Strongly deactivating and meta-directing. It withdraws electron density from the ring, particularly from the ortho and para positions (C-5, C-7), making substitution at these sites less favorable. libretexts.org It directs incoming electrophiles to positions meta to it, such as C-1.

Analysis of Potential Substitution Sites:

C-1: Activated by the carbazole nitrogen and directed by the C-8 methyl group. It is meta to the deactivating formyl group, which is a favorable position relative to an EWG. This is a highly probable site for substitution.

C-2: Activated and directed by the C-3 pivalate group.

C-4: Strongly activated and directed by both the C-3 pivalate and the C-5 methyl group. This is another highly probable site for substitution.

C-7: While directed by the C-8 methyl group, this position is ortho to the strongly deactivating formyl group, making it electronically disfavored for electrophilic attack.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Activating/Directing Groups | Deactivating Influences | Predicted Reactivity |

|---|---|---|---|

| C-1 | N-H (para), C-8 Me (ortho) | Meta to -CHO | High |

| C-2 | C-3 Pivalate (ortho) | - | Moderate |

| C-4 | C-3 Pivalate (para), C-5 Me (ortho) | - | High |

| C-7 | C-8 Me (ortho) | Ortho to -CHO | Low |

Halogenation, Nitration, and Sulfonation Studies

The carbazole ring system is susceptible to electrophilic aromatic substitution, with the positions of attack being heavily influenced by the electronic nature of the existing substituents. In the case of this compound, the directing effects of the formyl, dimethyl, and pivaloyloxy groups must be considered to predict the regioselectivity of halogenation, nitration, and sulfonation.

The carbazole nucleus itself is an electron-rich aromatic system. The nitrogen atom can donate its lone pair of electrons into the ring, activating it towards electrophilic attack, particularly at the 3, 6, and 9 positions. However, in the target molecule, these positions are already substituted. Therefore, electrophilic attack will be directed to the remaining available positions on the carbocyclic rings.

Directing Effects of Substituents:

-CHO (Formyl group) at C6: The formyl group is a meta-directing deactivator due to its electron-withdrawing nature (both by induction and resonance). It will decrease the electron density of the carbazole ring, making electrophilic substitution more difficult. It will primarily direct incoming electrophiles to the positions meta to itself, which are C5 and C7.

-CH₃ (Methyl groups) at C5 and C8: The dimethyl groups are ortho- and para-directing activators. They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic. The methyl group at C5 will activate the ortho-position (C4) and the para-position (C7). The methyl group at C8 will activate the ortho-position (C7) and the para-position (C1).

-OPiv (Pivaloyloxy group) at C3: The pivaloyloxy group is an ortho- and para-directing group. The oxygen atom can donate a lone pair of electrons to the ring via resonance, which is an activating effect. However, the bulky pivaloyl group may introduce significant steric hindrance, potentially blocking the ortho-positions (C2 and C4).

Predicted Regioselectivity:

Considering the combined effects, the most likely positions for electrophilic attack are C1, C2, C4, and C7.

Position C1: Activated by the para-directing effect of the C8-methyl group.

Position C2: Activated by the ortho-directing effect of the C3-pivaloyloxy group.

Position C4: Activated by the ortho-directing effect of the C5-methyl group and the ortho-directing effect of the C3-pivaloyloxy group. However, this position is sterically hindered by the adjacent C3-pivaloyloxy and C5-methyl groups.

Position C7: Activated by the para-directing effect of the C5-methyl group and the ortho-directing effect of the C8-methyl group. It is also meta to the deactivating formyl group at C6.

Given these considerations, it is plausible that electrophilic substitution will preferentially occur at the C1 and C7 positions , as they are activated by the methyl groups and are less sterically hindered compared to C4. The deactivating effect of the formyl group at C6 would make substitution on the same ring less favorable, but the activating effects of the methyl groups at C5 and C8 are likely to overcome this deactivation to some extent, particularly at the C7 position. Substitution at C2 is also a possibility due to the influence of the pivaloyloxy group.

Halogenation: Treatment with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to monohalogenation, primarily at the C1 or C7 positions. The exact product distribution would depend on the reaction conditions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to follow a similar regioselectivity, yielding a mixture of 1-nitro and 7-nitro derivatives. The strongly acidic conditions might also lead to hydrolysis of the pivalate ester.

Sulfonation: Sulfonation with fuming sulfuric acid would also be directed to the C1 and C7 positions. This reaction is often reversible, which could be exploited to selectively introduce or remove the sulfonic acid group.

| Reaction | Reagents | Predicted Major Products |

| Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate and 7-Bromo-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate and 7-Nitro-6-formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate |

| Sulfonation | Fuming H₂SO₄ | 6-Formyl-5,8-dimethyl-3-(pivaloyloxy)-9H-carbazole-1-sulfonic acid and 6-Formyl-5,8-dimethyl-3-(pivaloyloxy)-9H-carbazol-7-sulfonic acid |

Radical and Photochemical Transformations of the Compound

The presence of a formyl (aldehyde) group and the extended π-system of the carbazole ring suggests that this compound could undergo a variety of radical and photochemical transformations.

Upon absorption of UV light, the molecule will be promoted to an excited electronic state. The nature of this excited state (e.g., n→π* or π→π*) will dictate the subsequent photochemical pathways. Aromatic aldehydes are known to undergo several characteristic photochemical reactions. nih.govkyoto-u.ac.jp

Photoreduction: In the presence of a hydrogen donor solvent (e.g., isopropanol), the excited aldehyde can abstract a hydrogen atom, leading to the formation of a secondary alcohol. This would convert the formyl group at C6 into a hydroxymethyl group.

Norrish Type I Cleavage: The excited aldehyde can undergo cleavage of the bond between the carbonyl carbon and the aromatic ring, generating a formyl radical and a carbazolyl radical. These radicals can then participate in subsequent reactions such as dimerization or reaction with the solvent.

Paterno-Büchi Reaction: In the presence of an alkene, the excited aldehyde can undergo a [2+2] cycloaddition to form an oxetane.

The carbazole moiety itself is photochemically active and can participate in photo-oxidation or photodimerization reactions, although the presence of the deactivating formyl group might influence these pathways.

The aldehyde hydrogen of the formyl group is susceptible to abstraction by radicals, which can initiate a variety of transformations.

Decarbonylation: Acyl radicals, formed by hydrogen abstraction from the aldehyde, can lose carbon monoxide to form an aryl radical. nih.gov In this case, it would lead to the formation of a 5,8-dimethyl-9H-carbazol-3-yl pivalate radical at the C6 position. This radical could then be trapped by a radical scavenger or abstract a hydrogen atom from the solvent.

Radical Addition to Unsaturated Systems: The acyl radical generated from the aldehyde can add to alkenes or alkynes, leading to the formation of ketones. This would be a method to extend the carbon chain at the C6 position.

The carbazole N-H bond can also be a site for radical reactions. In the presence of a strong base and an oxidizing agent, the N-H proton can be removed to form a carbazolyl radical, which can then undergo coupling reactions.

| Transformation | Type | Reagents/Conditions | Predicted Product |

| Photoreduction | Photochemical | UV light, Isopropanol | (5,8-Dimethyl-3-(pivaloyloxy)-9H-carbazol-6-yl)methanol |

| Decarbonylation | Radical | Radical initiator (e.g., AIBN), heat | 5,8-Dimethyl-9H-carbazol-3-yl pivalate |

| Radical Addition | Radical | Radical initiator, Alkene (e.g., Styrene) | 1-Phenyl-2-(5,8-dimethyl-3-(pivaloyloxy)-9H-carbazol-6-yl)ethan-1-one |

Role As a Key Intermediate in Complex Molecular Synthesis

Precursor to Structurally Diverse Carbazole (B46965) Alkaloids and Analogs (e.g., Ellipticine (B1684216) Derivatives)

The structural motif of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate (B1233124) serves as a foundational element for the synthesis of various carbazole alkaloids and their analogs, most notably derivatives of ellipticine. nih.govucc.ie Ellipticine, a natural product, and its derivatives are known for their potent anticancer properties, primarily acting as DNA intercalating agents and topoisomerase II inhibitors. ucc.iemedkoo.com The formyl group at the 6-position of the carbazole ring is a key functional handle that allows for the construction of the fused pyridine (B92270) ring system characteristic of ellipticine.

The synthesis of ellipticine and its analogs often involves the construction of the pyridocarbazole core. ucc.ie The formyl group on the carbazole intermediate can undergo condensation reactions with appropriate nitrogen-containing reagents, followed by cyclization and aromatization to form the fused pyridine ring. The pivalate group at the 3-position acts as a protecting group for the hydroxyl functionality, which can be deprotected at a later stage to yield hydroxylated ellipticine derivatives, known for their enhanced biological activity. ucc.ie The dimethyl substitution on the carbazole core can also influence the biological activity and solubility of the final products. nih.gov

| Synthetic Step | Role of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate | Key Transformation |

| Introduction of Pyridine Ring Precursor | The formyl group acts as an electrophilic site for reaction with a nucleophilic nitrogen-containing species. | Condensation/Addition |

| Ring Closure | Formation of the fourth ring of the pyridocarbazole skeleton. | Intramolecular cyclization |

| Aromatization | Generation of the stable, planar aromatic system of ellipticine. | Dehydrogenation/Oxidation |

| Deprotection | Unveiling of the hydroxyl group to produce bioactive analogs. | Hydrolysis of the pivalate ester |

Beyond ellipticine, the reactivity of the formyl group allows for the construction of a variety of other carbazole-fused ring systems. rsc.orgresearchgate.net This versatility enables the exploration of novel chemical space and the development of new heterocyclic compounds with potentially unique biological or material properties. Methodologies such as ring-closing metathesis and transition-metal-catalyzed cyclizations can be employed to build diverse and complex molecular architectures starting from functionalized carbazole intermediates. rsc.orgrsc.orgbeilstein-journals.org

Building Block for Advanced Organic Materials

The carbazole moiety is a cornerstone in the design of advanced organic materials due to its excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics. rsc.orgmdpi.com this compound serves as a valuable precursor for the synthesis of monomers that can be polymerized to create functional polymers, as well as for the construction of organic semiconductors and luminescent compounds.

The formyl group of the title compound can be readily converted into other functional groups, such as vinyl or acetylene (B1199291) moieties, which are suitable for polymerization reactions. mdpi.com This allows for the incorporation of the carbazole unit into the backbone or as a pendant group of various polymers. Polycarbazoles and their derivatives are widely used in the fabrication of organic electronic devices. mdpi.commdpi.comresearchgate.net

Conductive Polymers: The electron-rich nature of the carbazole ring facilitates charge transport, making carbazole-containing polymers excellent candidates for conductive materials. mdpi.commdpi.com These polymers can be synthesized through chemical or electrochemical polymerization of carbazole monomers. mdpi.commdpi.com

OLED Materials: Carbazole derivatives are extensively used as host materials and emitters in organic light-emitting diodes (OLEDs). mdpi.comnih.govrsc.org Their high triplet energy and good charge-carrier mobility contribute to the efficiency and stability of OLED devices. rsc.orgnih.gov The functionalization of the carbazole core allows for the tuning of the emission color and other optoelectronic properties. rsc.orgnih.gov

| Polymer Type | Role of Carbazole Monomer | Key Properties | Applications |

| Conductive Polymers | Charge-transporting unit | High hole mobility, environmental stability | Organic field-effect transistors (OFETs), sensors, antistatic coatings |

| OLED Polymers | Host or emissive material | High triplet energy, good thermal stability, tunable emission | Displays, solid-state lighting |

The carbazole scaffold is a key component in many organic semiconductors due to its ability to facilitate charge transport. nih.gov The formyl group can be used to extend the π-conjugation of the carbazole system through reactions like Wittig or Horner-Wadsworth-Emmons olefination, leading to materials with tailored electronic properties. nih.gov Furthermore, the inherent luminescent properties of carbazoles can be modulated by introducing different substituents, making them valuable as fluorescent and phosphorescent materials. mdpi.comacs.orgnih.gov

Development of Novel Carbazole-Based Ligands and Catalysts

In recent years, carbazole derivatives have gained attention as ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The nitrogen atom of the carbazole ring can coordinate to metal centers, and the substituents on the carbazole framework can be designed to create specific steric and electronic environments around the metal. The formyl group in this compound can be used to synthesize Schiff base ligands through condensation with primary amines. otago.ac.nzotago.ac.nz These carbazole-based ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including C-H functionalization and cross-coupling reactions. researchgate.netchim.it The development of such catalysts is an active area of research with the potential to enable more efficient and selective chemical syntheses. researchgate.net

Generation of Chemical Libraries for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic exploration of how structural modifications affect a molecule's biological activity (SAR) or physical properties (SPR) is fundamental to drug discovery and materials science. This compound is an excellent scaffold for generating diverse chemical libraries for such studies due to its multiple points for derivatization.

High-throughput synthesis allows for the rapid creation of a large number of compounds in parallel. The formyl group of the title compound is amenable to a wide range of robust and high-yielding reactions suitable for parallel synthesis formats. These include:

Reductive amination: Reaction with a library of diverse amines to produce a wide array of amino-derivatives.

Wittig reaction: Introduction of various substituted double bonds.

Condensation reactions: Formation of imines, oximes, hydrazones, and other related structures. For example, reaction with thiosemicarbazide (B42300) can yield derivatives with potent biological activities. nih.govresearchgate.net

Following the derivatization of the formyl group, the pivalate protecting group can be removed (e.g., by hydrolysis with a base like lithium diisopropylamide) to unmask the hydroxyl group at the C-3 position. sciforum.net This newly revealed phenol (B47542) provides a second site for diversification, allowing for reactions such as:

Etherification: Williamson ether synthesis with a library of alkyl halides.

Esterification: Acylation with various acid chlorides or anhydrides.

Mitsunobu reaction: Introduction of a wide range of functionalities.

This two-stage derivatization strategy allows for the creation of a large and structurally diverse library of carbazole analogues from a single, advanced intermediate.

Electronic Effects: The formyl group at C-6 is strongly electron-withdrawing, deactivating the ring it is attached to towards electrophilic substitution. Conversely, the methyl groups at C-5 and C-8, and the pivaloxy group at C-3, are electron-donating, activating their respective rings.

Steric Effects: The bulky pivalate group at C-3 and the methyl group at C-5 create significant steric hindrance around the C-4 position. Similarly, the methyl group at C-8 hinders the C-7 position. This steric congestion can be exploited to direct incoming reagents to other, more accessible sites. acs.org

These effects are critical for predicting the regioselectivity of further functionalization, such as in electrophilic aromatic substitution or metal-catalyzed C-H activation. acs.org

Table 2: Analysis of Substituent Effects on the Carbazole Core

| Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| C-3 | -O-Pivalate | Electron-donating (activating) | High | Directs electrophiles to C-2 and C-4, but C-4 is sterically hindered. May influence C-H activation at C-2. |

| C-5, C-8 | -CH₃ (Methyl) | Electron-donating (activating) | Moderate | Increases electron density of the adjacent rings. Sterically hinders C-4 and C-7 positions. |

| C-6 | -CHO (Formyl) | Electron-withdrawing (deactivating) | Moderate | Reduces reactivity of its own ring towards electrophiles. Acts as a meta-director. |

This detailed understanding of substituent effects allows chemists to rationally design synthetic routes to complex carbazole derivatives with a high degree of control over the final structure.

Computational and Theoretical Investigations of 6 Formyl 5,8 Dimethyl 9h Carbazol 3 Yl Pivalate

Electronic Structure Analysis and Bonding Characteristics

The arrangement of substituents—a formyl group (electron-withdrawing), two methyl groups (electron-donating), and a pivalate (B1233124) group (electron-donating and sterically bulky)—on the carbazole (B46965) framework of 6-Formyl-5,8-dimethyl-9H-carbazol-3-yl pivalate creates a complex electronic environment. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting this complexity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor. chemicalbook.com

For carbazole derivatives, the HOMO is typically delocalized across the π-conjugated system of the carbazole core, while the LUMO distribution is heavily influenced by the nature and position of substituents. researchgate.net In the case of this compound, the electron-donating methyl and pivalate groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing formyl group at the 6-position is anticipated to lower the energy of the LUMO, enhancing its susceptibility to nucleophilic attack. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and electronic excitation properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the electronic absorption spectrum. The interplay of donor and acceptor groups in this molecule suggests a potentially narrowed gap compared to unsubstituted carbazole.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model Carbazole System Note: The following data is illustrative and based on typical DFT calculations for substituted carbazoles. Actual values for this compound would require specific calculations.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Carbazole ring, influenced by methyl and pivalate groups |

| LUMO | -2.15 | Carbazole ring, with significant contribution from the formyl group |

| HOMO-LUMO Gap | 3.70 | - |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. nih.gov

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The oxygen atom of the formyl group and the carbonyl oxygen of the pivalate group will exhibit regions of high negative electrostatic potential (typically colored red or yellow), indicating their role as likely sites for electrophilic attack or hydrogen bonding. jnsam.com Conversely, the hydrogen atom of the formyl group and the protons on the aromatic rings may show regions of positive electrostatic potential (typically colored blue), highlighting potential sites for nucleophilic interaction. jnsam.com

Spectroscopic Property Prediction and Validation

Computational chemistry provides invaluable tools for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions can aid in the structural elucidation and characterization of novel compounds.

Density Functional Theory (DFT) Calculations for Chemical Shifts

Predicting NMR chemical shifts using DFT has become a standard method for aiding in the structural assignment of organic molecules. ruc.dkresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. ruc.dk For carbazole derivatives, DFT calculations can help to resolve ambiguities in the assignment of proton (¹H) and carbon (¹³C) NMR spectra, especially for highly substituted systems. researchgate.netipb.pt

For this compound, one would expect characteristic chemical shifts for the various functional groups. The formyl proton should appear at a downfield chemical shift (typically around 9-10 ppm) in the ¹H NMR spectrum. The methyl protons would likely resonate in the aromatic methyl region (around 2.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbons of the formyl and pivalate groups would be expected at the lower end of the spectrum (around 170-200 ppm). nih.gov DFT calculations can provide more precise predictions for each specific proton and carbon atom in the molecule, taking into account the complex electronic effects of all substituents.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Carbazole Note: This table is a hypothetical example to illustrate the correlation between calculated and experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-3 (pivalate-substituted) | 145.2 | 144.8 |

| C-6 (formyl-substituted) | 130.5 | 131.0 |

| C-5 (methyl-substituted) | 128.9 | 128.5 |

| C-8 (methyl-substituted) | 129.1 | 128.8 |

| Formyl C=O | 192.3 | 191.7 |

| Pivalate C=O | 177.8 | 177.2 |

Vibrational Frequency Analysis and Mode Assignment

For this compound, key vibrational modes would include:

C=O stretching: A strong absorption in the IR spectrum is expected for the carbonyl group of the formyl substituent (typically around 1680-1700 cm⁻¹) and the pivalate group (around 1750-1770 cm⁻¹).

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pivalate groups would appear just below 3000 cm⁻¹.

N-H stretching: The N-H stretch of the carbazole ring typically appears as a sharp band around 3400-3500 cm⁻¹.

C-N stretching: Vibrations associated with the C-N bonds of the carbazole ring would be found in the fingerprint region of the spectrum.

DFT calculations can help to distinguish between these and other, more complex vibrational modes, providing a complete theoretical vibrational spectrum. mdpi.com

Electronic Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) and emission spectra of molecules. jnsam.com These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The UV-Vis spectrum of carbazole and its derivatives is characterized by several absorption bands corresponding to π-π* transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents. For this compound, the combination of electron-donating (methyl, pivalate) and electron-withdrawing (formyl) groups is likely to result in intramolecular charge transfer (ICT) transitions. researchgate.net These ICT bands are often broad and can be red-shifted compared to the local excitations of the carbazole core. TD-DFT calculations can help to identify the nature of these electronic transitions by analyzing the molecular orbitals involved.

Table 3: Predicted Electronic Transitions for a Model Substituted Carbazole Note: This is a representative table based on TD-DFT calculations for similar compounds.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.25 | HOMO → LUMO (π-π, ICT) |

| S₀ → S₂ | 310 | 0.18 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 295 | 0.45 | HOMO → LUMO+1 (π-π*) |

Conformational Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis is crucial as the spatial arrangement of the formyl and pivalate substituents relative to the rigid carbazole core can significantly influence its electronic properties and reactivity.

Rotational Barriers and Preferred Conformations

The primary degrees of conformational freedom in this compound involve the rotation around the single bonds connecting the formyl and pivalate groups to the carbazole ring. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface (PES) associated with these rotations. By systematically varying the dihedral angles and calculating the corresponding single-point energies, a profile of the rotational energy landscape can be constructed.

Key rotatable bonds in this molecule are the C(6)–C(formyl) bond and the C(3)–O(pivalate) bond.

Formyl Group Rotation: The rotation of the formyl group (–CHO) relative to the aromatic plane of the carbazole is a critical factor. Computational studies on similar aryl aldehydes, such as 2-formylfuran, have shown that planar conformations are significantly favored. researchgate.net For this compound, two planar conformers are expected: one where the formyl oxygen is pointing away from the methyl group at C-5 (anti) and one where it points towards it (syn). The anti conformer is generally expected to be the global minimum due to reduced steric hindrance. The transition state for this rotation would involve the formyl group being perpendicular to the carbazole plane. DFT calculations at levels like M06-2X/6-311+G* have been effective in predicting such barriers, which typically fall in the range of 8–23 kcal/mol for formyl groups attached to various scaffolds. researchgate.netmdpi.com

Pivalate Group Rotation: The pivalate group (–OCOC(CH₃)₃) introduces more complex conformational possibilities. The rotation around the C(3)–O bond is a key determinant of its orientation. Unlike the formyl group, which favors planarity to maximize conjugation, the bulky tert-butyl group of the pivalate ester often leads to a preferred conformation where the ester group is non-planar with respect to the aromatic ring to minimize steric clashes.

The table below presents hypothetical but representative data for the rotational barriers and relative energies of the principal conformers, as would be determined by DFT calculations.

| Rotation/Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Formyl Group (anti-conformer) | ~180 | 0.00 | Global minimum, planar, O atom distal to C5-methyl |

| Formyl Group (syn-conformer) | ~0 | 1.5 - 3.0 | Local minimum, planar, O atom proximal to C5-methyl |

| Formyl Group (Transition State) | ~90 | 8.0 - 12.0 | Perpendicular orientation, rotational barrier |

| Pivalate Group (Minimum) | ~60-90 | 0.00 | Non-planar orientation to minimize steric hindrance |

| Pivalate Group (Transition State) | ~0 or ~180 | 4.0 - 7.0 | Planar orientation, sterically disfavored |

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations are excellent for identifying local minima and transition states on a potential energy surface, they provide a static picture at 0 K. To understand the dynamic conformational behavior of the molecule at finite temperatures and in solution, Molecular Dynamics (MD) simulations are the method of choice. semanticscholar.org

MD simulations model the molecule's behavior over time by solving Newton's equations of motion. nih.gov The process involves:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM) to the molecule, which defines the potential energy as a function of bond lengths, angles, dihedrals, and non-bonded interactions.

Solvation: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform) to mimic solution-phase conditions.

Simulation: Running the simulation for a duration typically ranging from nanoseconds to microseconds, during which the system's coordinates are updated at femtosecond intervals.

For this compound, an MD simulation would allow the formyl and pivalate groups to rotate freely, sampling a wide range of possible conformations. researchgate.net Analysis of the resulting trajectory can reveal:

The most populated conformational states and the free energy differences between them.

The timescales of transitions between different conformations.

The influence of solvent molecules on conformational preferences.

Correlated motions between the different substituents.

Techniques such as clustering analysis or principal component analysis (PCA) are then used to process the vast dataset from the MD trajectory, identifying the most representative structures and mapping the complete conformational energy landscape. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. bohrium.com For a substituted carbazole like the target molecule, a key reaction of interest could be its synthesis, for example, via an electrophilic formylation reaction on a precursor.

Transition State Characterization and Energy Barrier Calculations

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings like carbazole. A computational study of this reaction would involve using DFT, with functionals such as M06-2X known to be reliable for kinetic studies, to model the key steps. nih.gov

The rate-determining step is typically the electrophilic attack of the Vilsmeier reagent (e.g., [CHCl=N(CH₃)₂]⁺) on the carbazole ring. The process for characterizing this step computationally is as follows:

Geometry Optimization: The structures of the reactants (carbazole precursor and Vilsmeier reagent), the transition state (TS), and the product (the sigma complex or Wheland intermediate) are fully optimized.

Transition State Search: A transition state search algorithm is used to locate the first-order saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant, product) will have all real frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. bohrium.com

Energy Barrier Calculation: The activation energy (energy barrier) is calculated as the difference in energy between the transition state and the reactants. This value is critical for predicting the reaction rate.

| Species | Relative Electronic Energy (kcal/mol) | Key Feature |

|---|---|---|

| Reactants | 0.0 | 5,8-dimethyl-9H-carbazol-3-yl pivalate + Vilsmeier Reagent |

| Transition State (TS) | +15.5 | Formation of C-C bond; confirmed by one imaginary frequency |

| Sigma Complex (Intermediate) | +4.2 | Tetrahedral carbon at C-6; loss of local aromaticity |

| Products | -12.0 | Deprotonated intermediate (precursor to final product) |

Reaction Pathway Identification and Selectivity Rationalization

Once a transition state has been identified and confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products, thereby confirming that the identified TS is indeed the correct one for the reaction of interest. bohrium.com

Computational modeling is particularly powerful for rationalizing regioselectivity. The carbazole ring has several potential sites for electrophilic attack (e.g., C-1, C-3, C-6). By calculating the activation energy for the attack at each unique position, one can predict the most likely site of reaction. The position with the lowest energy barrier will correspond to the major product observed experimentally. For the 5,8-dimethyl-9H-carbazol-3-yl pivalate precursor, calculations would likely show that the C-6 position is electronically activated by the nitrogen atom and sterically accessible, leading to a lower transition state energy compared to other positions, thus rationalizing the selectivity of the formylation.

Quantum Chemical Descriptors for Reactivity Prediction

DFT calculations provide not only energies and structures but also a wealth of electronic information that can be distilled into so-called quantum chemical descriptors. These descriptors help in understanding and predicting the chemical reactivity and electronic properties of a molecule without explicitly modeling a full reaction. jnsam.comresearchgate.net For this compound, these descriptors offer insights into its behavior as a potential electronic material or reactive intermediate.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy correlates with the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical stability and electronic excitability. A smaller gap suggests the molecule is more polarizable and more reactive. jnsam.com

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It can be approximated as χ ≈ -(E_HOMO + E_LUMO)/2.